molecular formula C21H19N3OS B2729484 (Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-00-5

(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2729484
CAS No.: 441291-00-5
M. Wt: 361.46
InChI Key: AYQSXSOTQXGBTJ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(Dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound featuring a benzamide moiety linked to a naphtho[2,1-d]thiazole core. The Z-configuration denotes the spatial arrangement of substituents around the imine bond. The naphthothiazole system confers aromaticity and planar geometry, which may enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-(dimethylamino)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-23(2)16-11-8-15(9-12-16)20(25)22-21-24(3)18-13-10-14-6-4-5-7-17(14)19(18)26-21/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQSXSOTQXGBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzoyl chloride and 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Naphthothiazole vs. Benzothiazole Derivatives

The naphtho[2,1-d]thiazole core in the target compound distinguishes it from simpler benzothiazole derivatives (e.g., N-(benzo[d]thiazol-2-yl)benzamide ). For instance, N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide derivatives (MW ~400–450 g/mol) are lighter than the target compound (estimated MW ~430–450 g/mol), which may influence pharmacokinetics.

Thiadiazole and Quinazoline Analogues

Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, MW 392.48 g/mol) replace the naphthothiazole with a thiadiazole ring. This reduces aromatic conjugation and may alter electronic properties, as evidenced by IR carbonyl peaks at 1690 cm⁻¹ compared to the target compound’s likely lower-frequency C=O stretches due to resonance with the naphthothiazole.

Substituent Effects

Dimethylamino Group

The 4-(dimethylamino) substituent is shared with compounds like 4-(dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide . However, steric bulk in the target compound’s 3-methylnaphthothiazole may offset these benefits compared to smaller substituents (e.g., methoxy or propenyl groups in ).

Naphthoquinone-Thiazole Hybrids

Naphthoquinone hybrids (e.g., compound 3 in ) introduce redox-active quinone moieties, enabling interactions with enzymes like NAD(P)H quinone oxidoreductase. In contrast, the target compound’s naphthothiazole lacks this redox functionality, suggesting divergent biological mechanisms.

Enzyme Inhibition

Thiazole-ylidene benzamides are known for enzyme inhibitory effects. For example, MAO inhibitors like N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a–4i) exhibit IC₅₀ values in the micromolar range .

Cytotoxicity

Benzothiazole derivatives (e.g., benzo[g]quinazolin-4(3H)-ones) show cytotoxicity via intercalation or topoisomerase inhibition . The target compound’s bulkier core may reduce DNA intercalation efficiency but improve selectivity for hydrophobic binding pockets.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
(Z)-4-(Dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide Naphtho[2,1-d]thiazole 4-(dimethylamino), 3-methyl ~430–450 C=O, C=N, N(CH₃)₂
4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole 4-(dimethylamino), 4-methoxy, 3-propenyl ~410–425 C=O, C=N, OCH₃
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-methylphenyl, dimethylamino-acryloyl 392.48 C=O, C=N, C=C

Research Findings and Implications

  • Synthetic Accessibility : The target compound likely requires multi-step synthesis involving condensation of thiosemicarbazide derivatives with benzodioxine intermediates, as seen in .
  • Structure-Activity Relationships (SAR): The naphthothiazole core enhances aromatic stacking but may reduce solubility compared to benzothiazoles . The dimethylamino group improves basicity, aiding protonation in acidic environments (e.g., lysosomes).
  • Divergent Applications : While benzothiazoles are explored as analgesics , naphthothiazoles may find use in anticancer or antiviral therapies due to their extended conjugation.

Biological Activity

(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by the following molecular formula:

  • Formula: C₁₈H₁₈N₂S
  • Molecular Weight: 298.41 g/mol

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role as an inhibitor of various enzymes, particularly those involved in critical biochemical pathways.

Key Findings:

  • Acetylcholinesterase (AChE) Inhibition: The compound exhibited significant inhibitory activity against AChE, with Ki values indicating strong binding affinity. For instance, compounds structurally similar to benzamides showed Ki values ranging from 8.91 ± 1.65 nM to 34.02 ± 5.90 nM for AChE inhibition .
  • Carbonic Anhydrase (CA) Inhibition: The compound's structural analogs were tested against human carbonic anhydrases I and II (hCA I and hCA II). The most potent inhibitors had Ki values as low as 4.07 ± 0.38 nM for hCA I and 10.68 ± 0.98 nM for hCA II, indicating high efficacy in enzyme inhibition .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens.

Results:

  • Bacterial Inhibition: The compound demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, with structure-activity relationship studies suggesting that halogenated derivatives enhanced antimicrobial efficacy .
  • Fungal Activity: In vitro assays indicated that related compounds exhibited fungicidal activities superior to standard antifungal agents like quinoxyfen, with effective concentrations (EC50) reported as low as 5.17 mg/L against Sclerotinia sclerotiorum .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound.

  • Inhibition of Tumor Growth:
    • A study demonstrated that related benzamide derivatives inhibited tumor-associated carbonic anhydrases, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects:
    • Compounds with similar structures were shown to protect neuronal cells from apoptosis through AChE inhibition, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.